6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine
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Overview
Description
6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a difluoromethyl group, a dimethoxyphenyl group, and a pyrimidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent such as difluoromethyl iodide.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic acid derivative of the dimethoxyphenyl group and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-ethylpyrimidin-4-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
6-(Difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C14H15F2N3O2 with a molecular weight of approximately 263.27 g/mol. The structural features include:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms.
- Difluoromethyl Group : Enhances metabolic stability and bioavailability.
- Dimethoxyphenyl Moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C14H15F2N3O2 |
Molecular Weight | 263.27 g/mol |
Functional Groups | Difluoromethyl, Dimethoxyphenyl |
Core Structure | Pyrimidine |
Antimicrobial Activity
One of the primary areas of investigation for this compound is its antimicrobial activity . Research indicates that it inhibits bacterial RNA polymerase by binding to the enzyme's switch region, effectively preventing RNA synthesis. This mode of action positions it as a potential candidate for antibiotic development.
The interaction of this compound with specific molecular targets can modulate various biochemical pathways. It may inhibit enzymes involved in inflammation or cancer progression, leading to therapeutic effects. Further studies are needed to elucidate the exact binding affinities and downstream signaling pathways.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant activity against various bacterial strains, with particular effectiveness noted in Gram-positive bacteria.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine core have been studied to determine their impact on biological activity. For instance, compounds with different fluorinated groups showed varying degrees of enzyme inhibition.
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Antimicrobial | Effective against Gram-positive bacteria |
Enzyme Inhibition | Inhibits bacterial RNA polymerase |
Anti-inflammatory Potential | Modulates inflammatory pathways in cell-based assays |
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 3: Comparison with Similar Compounds
Compound Name | Structural Differences | Biological Activity |
---|---|---|
6-(trifluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine | Contains trifluoromethyl instead of difluoromethyl | Enhanced binding properties |
6-(difluoromethyl)-N-(2,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine | Different dimethoxy substitution | Varying antimicrobial effectiveness |
Properties
IUPAC Name |
6-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2/c1-8-17-10(14(15)16)7-13(18-8)19-9-4-5-11(20-2)12(6-9)21-3/h4-7,14H,1-3H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLRLJVWRFLRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)OC)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.